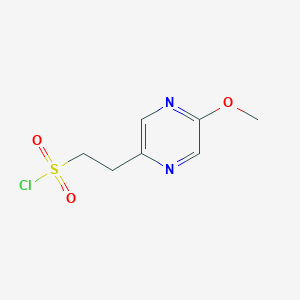

2-(5-Methoxypyrazin-2-YL)ethanesulfonyl chloride

CAS No.:

Cat. No.: VC18029564

Molecular Formula: C7H9ClN2O3S

Molecular Weight: 236.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9ClN2O3S |

|---|---|

| Molecular Weight | 236.68 g/mol |

| IUPAC Name | 2-(5-methoxypyrazin-2-yl)ethanesulfonyl chloride |

| Standard InChI | InChI=1S/C7H9ClN2O3S/c1-13-7-5-9-6(4-10-7)2-3-14(8,11)12/h4-5H,2-3H2,1H3 |

| Standard InChI Key | UDWMVGIFQIUTHW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=C(N=C1)CCS(=O)(=O)Cl |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure combines a pyrazine ring substituted with a methoxy group at the 5-position and an ethanesulfonyl chloride side chain at the 2-position. The sulfonyl chloride group () is electron-withdrawing, enhancing electrophilic reactivity, while the methoxy group () contributes steric and electronic modulation . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 236.68 g/mol | |

| Exact Mass | 236.002 g/mol | |

| Topological Polar Surface Area (TPSA) | 77.53 Ų | |

| Partition Coefficient (LogP) | 1.677 |

Synthesis and Manufacturing

General Synthetic Routes

Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like thionyl chloride () or phosphorus pentachloride () . For 2-(5-methoxypyrazin-2-yl)ethanesulfonyl chloride, a plausible pathway involves:

-

Sulfonation: Reaction of 2-(5-methoxypyrazin-2-yl)ethane with chlorosulfonic acid to form the sulfonic acid intermediate.

-

Chlorination: Treatment with to yield the sulfonyl chloride.

Alternative methods may employ flow chemistry techniques, as demonstrated in continuous-flow syntheses of benzylic sodium reagents , though direct evidence for this compound remains absent.

Optimization Challenges

Key challenges include:

-

Moisture Sensitivity: Sulfonyl chlorides hydrolyze readily to sulfonic acids, necessitating anhydrous conditions .

-

Byproduct Formation: Over-chlorination or decomposition at elevated temperatures may require precise stoichiometric control.

Physicochemical Properties

Stability and Reactivity

The compound’s reactivity is dominated by the sulfonyl chloride group, which participates in nucleophilic substitutions (e.g., with amines to form sulfonamides) . Comparative data with ethanesulfonyl chloride (CAS 594-44-5) reveal analogous behavior:

| Property | 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl Chloride | Ethanesulfonyl Chloride |

|---|---|---|

| Boiling Point | Not reported | 177°C |

| Density | Not reported | 1.357 g/mL |

| Hydrolytic Stability | Low (predicted) | Low |

Solubility and Formulation

Predicted solubility profiles align with sulfonyl chloride analogs:

-

Organic Solvents: Soluble in DMSO, dichloromethane, and tetrahydrofuran.

-

Aqueous Systems: Reacts with water to form sulfonic acids, limiting utility in aqueous formulations .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the pyrazine ring (e.g., replacing methoxy with halogens or alkyl groups) could optimize target affinity and metabolic stability .

Process Chemistry Innovations

Continuous-flow synthesis, as demonstrated for sodium organometallics , may improve yield and safety by minimizing intermediate isolation and hydrolysis risks.

Toxicological Profiling

In vitro cytotoxicity assays (e.g., HepG2 cell viability) and in silico ADMET predictions are critical to prioritize lead compounds for in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume